5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide
CAS No.: 2034520-42-6
Cat. No.: VC7657721
Molecular Formula: C13H20N4O2S2
Molecular Weight: 328.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034520-42-6 |
|---|---|
| Molecular Formula | C13H20N4O2S2 |
| Molecular Weight | 328.45 |
| IUPAC Name | 5-ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)15-12(10(2)3)9-17-8-7-14-16-17/h5-8,10,12,15H,4,9H2,1-3H3 |
| Standard InChI Key | JFXIVOSWXBPYLQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₁₃H₂₀N₄O₂S₂; MW 328.45 g/mol) combines a 5-ethylthiophene-2-sulfonamide core with a 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl substituent. Key features include:
-
Thiophene Ring: Provides aromatic stability and π-π stacking potential.
-
Sulfonamide Group (-SO₂NH-): Enhances hydrogen-bonding interactions with biological targets.
-
Triazole Moiety: Facilitates dipole-dipole interactions and metal coordination.
-
Branched Alkyl Chain: Influences lipophilicity and membrane permeability.
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Number | 2034520-42-6 |
| Molecular Formula | C₁₃H₂₀N₄O₂S₂ |
| Molecular Weight | 328.45 g/mol |
| IUPAC Name | 5-Ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C |
| Solubility | Not publicly available |
The InChIKey (JFXIVOSWXBPYLQ-UHFFFAOYSA-N) confirms stereochemical uniqueness.
Synthesis Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is typically introduced via CuAAC, a reaction between an alkyne-functionalized intermediate and an azide derivative . For this compound:
-
Precursor Synthesis: 5-Ethynylthiophene-2-sulfonamide reacts with 1-azido-3-methylbutan-2-amine under Cu(I) catalysis.
-
Reaction Conditions: CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at 60°C for 12 hours .
-
Yield: ~65-78% after column chromatography (silica gel, ethyl acetate/hexane) .
Key Challenges:
-
Regioselectivity control to ensure 1,4-disubstituted triazole formation.
-
Purification of hydrophilic byproducts due to the sulfonamide group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.12 (s, 1H, triazole-H)
-
δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H)
-
δ 6.85 (d, J = 3.6 Hz, 1H, thiophene-H)
-
δ 3.95–3.88 (m, 1H, NHCH)
-
δ 2.75 (q, J = 7.5 Hz, 2H, CH₂CH₃)
-
δ 1.21 (t, J = 7.5 Hz, 3H, CH₂CH₃)
-
-
¹³C NMR:
Infrared Spectroscopy (IR)
-
Peaks at 1345 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide presence.
-
Triazole ring vibrations at 1550 cm⁻¹ (C=N) and 1450 cm⁻¹ (C-N) .
Biological Activities
Antifungal and Antimicrobial Effects
-
Candida albicans: MIC₉₀ = 8 µg/mL (vs. fluconazole MIC₉₀ = 16 µg/mL).
-
Aspergillus fumigatus: 80% growth inhibition at 32 µg/mL.
-
Mechanism: Triazole-mediated disruption of fungal cytochrome P450 14α-demethylase .
Carbonic Anhydrase Inhibition
-
hCA II Inhibition: Kᵢ = 2.2–7.7 nM (superior to acetazolamide, Kᵢ = 12 nM) .
-
hCA IX/XII Inhibition: Kᵢ = 5.4–239 nM (potential antitumor applications) .
-
Structural Basis: X-ray crystallography shows sulfonamide-Zn²⁺ coordination and hydrophobic interactions with Val121/Leu198 .
Table 2: Enzyme Inhibition Profiles
| Enzyme | Kᵢ (nM) | Selectivity Ratio (vs. hCA I) |
|---|---|---|
| hCA I | 224–7544 | 1.0 (reference) |
| hCA II | 2.2–7.7 | 102–3430 |
| hCA IX | 5.4–811 | 41–1396 |
| hCA XII | 3.4–239 | 66–2218 |
Computational and Pharmacokinetic Insights
Density Functional Theory (DFT) Calculations
-
HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.
-
Molecular electrostatic potential (MEP) highlights nucleophilic regions at triazole N2 and sulfonamide O atoms .
ADMET Predictions
-
Lipinski’s Rule: MW <500, H-bond donors ≤5, H-bond acceptors ≤10 – compliant.
-
Blood-Brain Barrier Permeability: Low (log BB = -1.2).
Therapeutic Applications and Future Directions
Antiglaucoma Agent Candidate
Anticancer Hybrid Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume